molecular formula C14H17N B15241066 1-(2-Phenylethynyl)cyclohexanamine CAS No. 143767-98-0

1-(2-Phenylethynyl)cyclohexanamine

Cat. No.: B15241066
CAS No.: 143767-98-0
M. Wt: 199.29 g/mol
InChI Key: ZKXQPWSHLFZUAF-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It is characterized by a cyclohexane ring substituted with a phenylethynyl group and an amine group

Preparation Methods

The synthesis of 1-(Phenylethynyl)cyclohexanamine can be achieved through several routes. One common method involves the reaction of cyclohexylamine with phenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .

Industrial production methods for 1-(Phenylethynyl)cyclohexanamine are less documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high efficiency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

1-(Phenylethynyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The amine group in 1-(Phenylethynyl)cyclohexanamine can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Phenylethynyl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Phenylethynyl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Phenylethynyl)cyclohexanamine can be compared with other similar compounds, such as:

    1-(Phenylethynyl)pyrrolidine: This compound has a pyrrolidine ring instead of a cyclohexane ring, which affects its chemical reactivity and biological activity.

    1-(Phenylethynyl)bicyclo[2.2.1]heptane: The bicyclic structure introduces additional steric hindrance, influencing its interactions with biological targets.

    1-(Phenylethyl)cyclohexanamine: The absence of the triple bond in the phenylethyl group changes its chemical properties and reactivity.

The uniqueness of 1-(Phenylethynyl)cyclohexanamine lies in its combination of a cyclohexane ring with a phenylethynyl group, providing a balance of rigidity and flexibility that is advantageous in various chemical and biological applications .

Properties

CAS No.

143767-98-0

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-(2-phenylethynyl)cyclohexan-1-amine

InChI

InChI=1S/C14H17N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,10-11,15H2

InChI Key

ZKXQPWSHLFZUAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=CC=C2)N

Origin of Product

United States

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